molecular formula C9H8N2OS B1365866 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole CAS No. 62366-48-7

1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole

Cat. No. B1365866
CAS RN: 62366-48-7
M. Wt: 192.24 g/mol
InChI Key: GWTIRHWQCUAYAE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the functional groups present.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Masking of Carbonyl Groups

1-Methyl-2-(thiophene-2-carbonyl)-1H-imidazole has been explored for its utility in the functional masking of carbonyl groups. This compound allows for the survival of the carbonyl group under severe conditions, enabling its easy reproduction through specific chemical treatments (Ohta, Hayakawa, Nishimura, & Okamoto, 1984).

Electrophilic Substitution Reactions

Research has investigated the synthesis and electrophilic substitution of 1-methyl-2-(thienyl-2)imidazole. These studies have led to the development of methods for methylation of 2-R-imidazoles, demonstrating the compound's reactivity and potential for further chemical applications (Stoyanov, El’chaninov, & Pozharskii, 1991).

Generation of Active Acyl Species

The generation of reactive acyl species from 1-methyl-2-acyl-1H-imidazoles has been studied, showcasing the compound's ability to undergo transformations under specific conditions to produce acylated compounds (Ohta, Hayakawa, & Okamoto, 1985).

Synthesis and Conversion into Carbonyl Compounds

Studies have also focused on the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds. This research highlights the compound's utility as a masked form of the carbonyl group and as a synthon for group transformations (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Luminescence Sensing and Pesticide Removal

1-Methyl-2-(thiophene-2-carbonyl)-1H-imidazole and its derivatives have been used in constructing metal-organic frameworks (MOFs) with applications in luminescence sensing and environmental contaminant removal. These MOFs have shown efficiency in detecting and trapping specific contaminants, such as Hg(II), Cu(II), and Cr(VI), demonstrating the compound's utility in environmental and analytical chemistry (Zhao et al., 2017).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.


Future Directions

This could involve potential applications of the compound, areas of future research, and possible modifications to its structure to enhance its properties.


Please note that the availability of this information depends on the extent to which the compound has been studied. For a less common compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!


properties

IUPAC Name

(1-methylimidazol-2-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTIRHWQCUAYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404985
Record name (1-methyl-1H-imidazol-2-yl)(thien-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole

CAS RN

62366-48-7
Record name (1-methyl-1H-imidazol-2-yl)(thien-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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